molecular formula C10H7BrN2O B13679841 6-Bromoquinoline-4-carboxamide

6-Bromoquinoline-4-carboxamide

Cat. No.: B13679841
M. Wt: 251.08 g/mol
InChI Key: FXLXGRYLTOAYSV-UHFFFAOYSA-N
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Description

6-Bromoquinoline-4-carboxamide is a chemical compound with the molecular formula C10H7BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-4-carboxamide typically involves multi-step reactions. One common method includes the use of 4-bromaniline, ethyl propiolate, and phosphorus trichloride as starting materials. The reaction proceeds through a series of steps, including amidation and cyclization, to yield the desired product .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts, to achieve a comprehensive yield of over 70%, which is significantly higher than traditional methods .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while substitution reactions can produce various halogenated quinoline compounds .

Scientific Research Applications

6-Bromoquinoline-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromoquinoline-4-carboxamide involves its interaction with specific molecular targets. One notable mechanism is the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in certain pathogens. This inhibition disrupts the protein synthesis process, leading to the death of the pathogen .

Comparison with Similar Compounds

    6-Bromoquinoline: A closely related compound with similar chemical properties but lacking the carboxamide group.

    Quinoline-4-carboxamide: Another related compound, differing by the absence of the bromine atom.

Uniqueness: 6-Bromoquinoline-4-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

6-bromoquinoline-4-carboxamide

InChI

InChI=1S/C10H7BrN2O/c11-6-1-2-9-8(5-6)7(10(12)14)3-4-13-9/h1-5H,(H2,12,14)

InChI Key

FXLXGRYLTOAYSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Br)C(=O)N

Origin of Product

United States

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